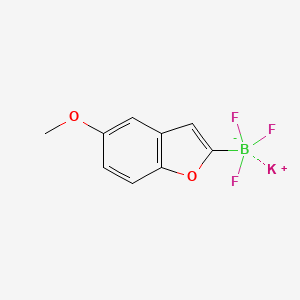
Potassium trifluoro(5-methoxybenzofuran-2-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(5-methoxy-1-benzofuran-2-yl)boranuide is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and applications. This compound is part of the broader class of potassium trifluoroborates, which are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(5-methoxy-1-benzofuran-2-yl)boranuide typically involves the reaction of 5-methoxy-1-benzofuran-2-boronic acid with potassium bifluoride (KHF2). The reaction is carried out under mild conditions, often at room temperature, to yield the desired trifluoroborate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The scalability of the synthesis makes it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(5-methoxy-1-benzofuran-2-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different boron-containing compounds.
Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts are often employed in substitution reactions, particularly in Suzuki–Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Potassium trifluoro(5-methoxy-1-benzofuran-2-yl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in cross-coupling reactions.
Biology: The compound is explored for its potential in biological assays and as a probe in biochemical studies.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of advanced materials and as a catalyst in industrial chemical processes
Mechanism of Action
The mechanism of action of potassium trifluoro(5-methoxy-1-benzofuran-2-yl)boranuide involves its ability to participate in transmetalation reactions. In the presence of a palladium catalyst, the trifluoroborate group transfers to the palladium center, facilitating the formation of new carbon-carbon bonds. This mechanism is central to its role in Suzuki–Miyaura coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium 2-methoxyphenyltrifluoroborate
- Potassium 5-methylfuran-2-trifluoroborate
Uniqueness
Potassium trifluoro(5-methoxy-1-benzofuran-2-yl)boranuide is unique due to its specific structural features, which include the benzofuran ring and the methoxy group. These features confer distinct reactivity and stability, making it particularly useful in specific synthetic applications .
Properties
Molecular Formula |
C9H7BF3KO2 |
|---|---|
Molecular Weight |
254.06 g/mol |
IUPAC Name |
potassium;trifluoro-(5-methoxy-1-benzofuran-2-yl)boranuide |
InChI |
InChI=1S/C9H7BF3O2.K/c1-14-7-2-3-8-6(4-7)5-9(15-8)10(11,12)13;/h2-5H,1H3;/q-1;+1 |
InChI Key |
MHYJRTKZBQPISI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC2=C(O1)C=CC(=C2)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















